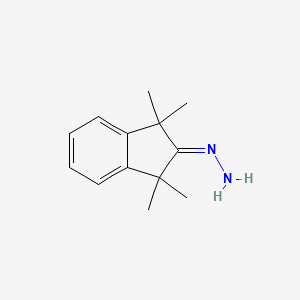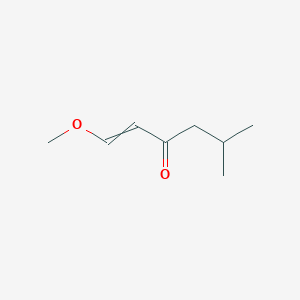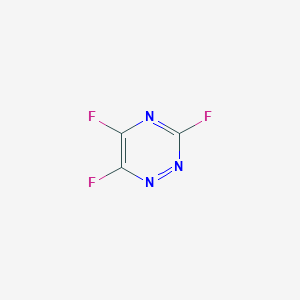
3,5,6-Trifluoro-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trifluoro-1,2,4-triazine is a chemical compound with the molecular formula C3F3N3. It is a highly symmetrical molecule and is known for its unique chemical properties. This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. The presence of fluorine atoms in the structure enhances its reactivity and makes it a valuable compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5,6-Trifluoro-1,2,4-triazine can be synthesized by fluorinating trichloro-1,2,4-triazine. The fluorination process typically involves the use of potassium fluoride at high temperatures (around 450°C) in a flow system. This method yields a high percentage of the desired trifluorotriazine along with minor by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The fluorination agents used in industrial production may vary, including antimony trifluoride chloride, potassium fluorosulfate, or sodium fluoride .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,6-Trifluoro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts readily with nucleophiles due to the electron-withdrawing effect of the fluorine atoms.
Hydrolysis: It hydrolyzes easily to form cyanuric acid.
Pyrolysis: At high temperatures (around 1300°C), it can decompose to form cyanogen fluoride.
Common Reagents and Conditions
Water: Reacts to form 6-fluoro-1,2,4-triazine-3,5(2H,4H)-dione.
Ammonia: Produces 5-amino-3,6-difluoro-1,2,4-triazine.
Amines: Forms various substituted triazines depending on the amine used.
Major Products
- 6-Fluoro-1,2,4-triazine-3,5(2H,4H)-dione
- 5-Amino-3,6-difluoro-1,2,4-triazine
- Substituted triazines with different functional groups .
Applications De Recherche Scientifique
3,5,6-Trifluoro-1,2,4-triazine has several applications in scientific research:
- Chemistry : Used as a precursor for synthesizing other fluorinated compounds and as a reagent in various organic reactions .
- Biology : Acts as a specific reagent for modifying tyrosine residues in enzymes .
- Medicine : Potential applications in drug development due to its ability to form stable compounds with biological activity .
- Industry : Utilized in the production of fiber-reactive dyes and as a fluorinating agent in various industrial processes .
Mécanisme D'action
The mechanism of action of 3,5,6-trifluoro-1,2,4-triazine involves its high reactivity towards nucleophiles. The electron-withdrawing fluorine atoms make the triazine ring highly susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in both chemical synthesis and biological applications, where it can modify specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trifluoro-1,3,5-triazine
- Cyanuric fluoride
- Trifluoro-s-triazine
- Cyanuryl fluoride
Uniqueness
3,5,6-Trifluoro-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct reactivity and properties compared to other fluorinated triazines. Its ability to undergo selective nucleophilic substitution and form stable products makes it valuable in various applications, from chemical synthesis to industrial processes .
Propriétés
Numéro CAS |
75995-67-4 |
|---|---|
Formule moléculaire |
C3F3N3 |
Poids moléculaire |
135.05 g/mol |
Nom IUPAC |
3,5,6-trifluoro-1,2,4-triazine |
InChI |
InChI=1S/C3F3N3/c4-1-2(5)8-9-3(6)7-1 |
Clé InChI |
OSYSZYXZSHPLQR-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=NC(=N1)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


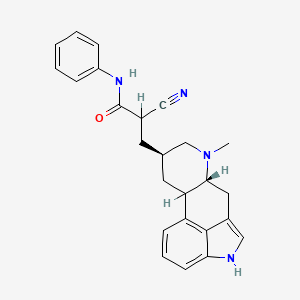






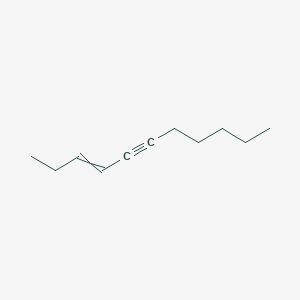
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)
![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)

